

Technical Guide: Sourcing and Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl

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Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCl

CAS No.: 476334-31-3

Cat. No.: B1506422

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Status: Custom Synthesis / High-Value Intermediate Application: Serine Protease Inhibitors, Proteasome Inhibitors, Boronic Acid Peptidomimetics

Part 1: Executive Summary & Chemical Identity

The Core Challenge: Unlike its ubiquitous counterparts (R)-BoroLeu (Bortezomib intermediate) and (R)-BoroPhe, the Phenylglycine analog **(R)-BoroPhg(+)-Pinanediol-HCl** is rarely a stock catalog item. It represents a "privileged structure" in medicinal chemistry, often used to probe the S1 pocket of serine proteases where a direct phenyl-to-alpha-carbon attachment is required for steric constraint or pi-stacking interactions.

Chemical Identity Verification: Researchers frequently conflate BoroPhg with BoroPhe. Verification of the chemical structure is critical before sourcing.

Feature	(R)-BoroPhg (Target)	(R)-BoroPhe (Common Analog)
Amino Acid Parent	Phenylglycine (Phg)	Phenylalanine (Phe)
Side Chain	Phenyl group directly on -carbon	Benzyl group (Phenyl + Methylene spacer)
Formula (Free Base)		
Structural Motif	-Aminobenzylboronate	-Amino-2-phenylethylboronate
Commercial Status	Custom Synthesis / Made-to- Order	In Stock (Commodity)

IUPAC Name: (R)-[Amino(phenyl)methyl]boronic acid (+)-pinanediol ester hydrochloride Note: The (+)-pinanediol directing group is derived from (1S, 2S, 3R, 5S)-(+)-pinanediol.

Part 2: Commercial Supply Chain & Sourcing Strategy

Due to the instability of

-aminoboronic acids in their free form and the niche application of the Phg analog, this compound is almost exclusively available via Custom Synthesis (CRO) or specialized boron catalogs.

Validated Suppliers (Specialized Boron Chemistry)

Do not rely on general aggregators. Sourcing should be directed to CROs with demonstrated expertise in Matteson Asymmetric Homologation.

- Boron Molecular (Australia/USA): High expertise in boronic ester synthesis. Likely to have the precursor (Phenylboronic acid pinanediol ester) in stock to initiate rapid custom synthesis.
- Combi-Blocks (USA): Frequently stocks the "Phe" and "Leu" variants; capable of rapid "Make-on-Demand" for the Phg analog.

- Advanced ChemBlocks: Known for stocking boronic acid peptidomimetic building blocks.
- Bide Pharmatech (China): Major supplier for boronic acid intermediates; cost-effective for gram-scale custom orders.

Procurement Specification (RFP)

When requesting quotes, copy-paste the following technical specification to ensure stereochemical fidelity:

“

Request for Quote: (R)-BoroPhg-(+)-Pinanediol-HCl Structure:

-Aminobenzylboronic acid (+)-pinanediol ester HCl salt. Stereochemistry: >98% de (diastereomeric excess) at the

-carbon. Salt Form: Hydrochloride (Critical for stability; free amine is unstable).

Precursor Origin: Must be synthesized via Matteson Homologation from (+)-Pinanediol to ensure (R)-configuration at the

-center.

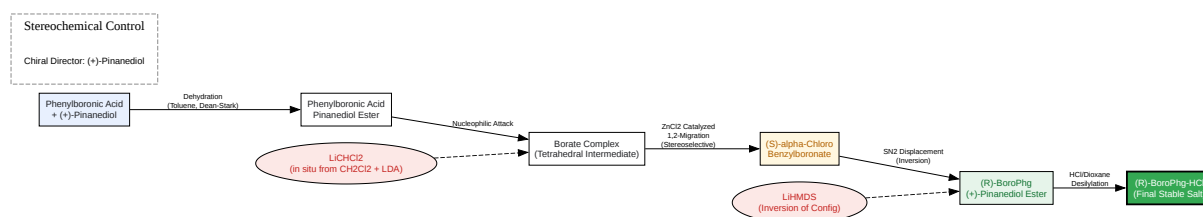
Part 3: Technical Synthesis Guide (The "Make" Option)

If commercial lead times (>4 weeks) are prohibitive, the synthesis of **(R)-BoroPhg(+)-Pinanediol-HCl** is a validated, self-checking protocol achievable in a standard organic chemistry lab.

The Mechanism: Matteson Asymmetric Homologation

The synthesis relies on the substrate-controlled stereoselectivity of (+)-pinanediol.^[1] Unlike BoroPhe (which starts from Benzylboronate), BoroPhg starts from Phenylboronic acid.

Synthesis Workflow Diagram



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Figure 1: Matteson Homologation pathway for (R)-BoroPhg.[1] The chirality of the pinanediol group directs the insertion of the dichloromethyl group, and the subsequent displacement by LiHMDS inverts the center to the desired (R) configuration.

Step-by-Step Protocol

Step 1: Esterification

- Reagents: Phenylboronic acid (1.0 eq), (+)-Pinanediol (1.0 eq), Toluene.
- Procedure: Reflux with a Dean-Stark trap to remove water.
- Checkpoint:

B NMR should show a shift from ~30 ppm (acid) to ~32 ppm (ester).

- Why: Pinanediol is the "chiral auxiliary" that will dictate the stereochemistry of the new C-B bond.

Step 2: Homologation (The Critical Step)

- Reagents: Phenyl-B(Pin) (from Step 1),
(solvent & reagent), LDA (Lithium Diisopropylamide),
(anhydrous).
- Procedure:
 - Cool THF/DCM mixture to -100°C (liquid /EtOH).
 - Add LDA dropwise to generate
in situ.
 - Add Phenyl-B(Pin).[2]
 - Add
(promotes the migration).
 - Allow to warm to RT.
- Mechanism: The dichloromethyl anion attacks the boron. The phenyl group migrates to the adjacent carbon, displacing one chloride.
- Result:
-chloro-benzylboronate.

Step 3: Stereospecific Displacement

- Reagents: LiHMDS (Lithium Hexamethyldisilazide).[1]
- Procedure: Add LiHMDS at -78°C to the
-chloro intermediate.
- Mechanism: This is an

reaction.[1] The Nitrogen attacks the

-carbon, displacing the second chloride with inversion of configuration.

- Note: If you used (+)-Pinanediol, the migration gives (S)-chloro, and displacement gives (R)-amino.

Step 4: Salt Formation

- Reagents: Anhydrous HCl in Dioxane or Ether.
- Procedure: Treat the silylated amine intermediate with HCl. The product precipitates as a white solid.[3]
- Storage: Store at -20°C under Argon.

Part 4: Quality Control & Data Validation

To ensure the integrity of the sourced or synthesized compound, compare analytical data against these expected values.

NMR Characterization

- H NMR (DMSO-d₆):
 - Look for the

-proton (CH-N) around 4.0 - 4.5 ppm. In BoroPhg, this signal is deshielded by the phenyl ring compared to BoroLeu.
 - Pinanediol Signals: Distinct methyl singlets (0.8 - 1.3 ppm) and the chiral bicyclic protons.
 - Aromatic Region: 7.3 - 7.5 ppm (Phenyl group).
- B NMR:
 - Expected shift: ~30-32 ppm (Broad singlet).
 - Warning: A sharp peak at ~20 ppm indicates hydrolysis (boronic acid formation) or tetrahedral adduct formation.

Stability Warning (Self-Validating Check)

-Aminoboronic acids are prone to protodeboronation (loss of the boron group) in basic aqueous media or high temperatures.

- Test: Dissolve a small sample in

. If the

¹H NMR shows the disappearance of the

-proton signal or the appearance of benzyl amine derivatives, the compound has degraded.

- Handling: Always handle as the HCl salt. Neutralize only immediately prior to coupling reactions.

References

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- CymitQuimica. (2024).^{[1][5]} Catalog Entry for (R)-BoroPhe-(+)-Pinanediol-HCl (Analog Reference).
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- ChemicalBook. (2024). Product Directory for Boronic Acid Pinanediol Esters.
 - General sourcing directory for identifying custom synthesis vendors in China/India.

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Sources

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